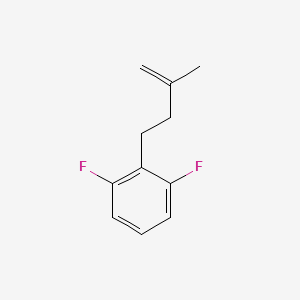

4-(2,6-Difluorophenyl)-2-methyl-1-butene

CAS No.: 951892-51-6

Cat. No.: VC8333054

Molecular Formula: C11H12F2

Molecular Weight: 182.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 951892-51-6 |

|---|---|

| Molecular Formula | C11H12F2 |

| Molecular Weight | 182.21 g/mol |

| IUPAC Name | 1,3-difluoro-2-(3-methylbut-3-enyl)benzene |

| Standard InChI | InChI=1S/C11H12F2/c1-8(2)6-7-9-10(12)4-3-5-11(9)13/h3-5H,1,6-7H2,2H3 |

| Standard InChI Key | UKXLJOXGGKLWBA-UHFFFAOYSA-N |

| SMILES | CC(=C)CCC1=C(C=CC=C1F)F |

| Canonical SMILES | CC(=C)CCC1=C(C=CC=C1F)F |

Introduction

Molecular Structure and Nomenclature

The compound’s systematic IUPAC name, 4-(2,6-difluorophenyl)-2-methyl-1-butene, reflects its structure: a four-carbon unsaturated chain (1-butene) with a methyl group at position 2 and a 2,6-difluorophenyl ring at position 4. The phenyl ring contains fluorine atoms at the 2 and 6 positions, creating a para-difluoro substitution pattern relative to the butene attachment point. Its molecular formula is CHF, with a molecular weight of 182.21 g/mol, consistent with analogs such as 4-(2,4-difluorophenyl)-2-methyl-1-butene .

The stereoelectronic effects of fluorine substituents significantly influence the compound’s reactivity. The electron-withdrawing nature of fluorine atoms alters the aromatic ring’s electron density, potentially directing electrophilic substitution reactions to the meta position relative to the butene chain .

Synthesis and Manufacturing

Grignard Reaction-Based Pathways

A patent detailing the synthesis of 2-(2,4-difluorophenyl) derivatives offers a plausible route for synthesizing the 2,6-difluoro isomer. The method involves:

-

Formation of a Grignard reagent: Reacting 1-bromo-2,6-difluorobenzene with magnesium in tetrahydrofuran (THF) at 40°C.

-

Nucleophilic addition: Adding a preformed enol ether (e.g., 3-methyl-3-buten-1-ol derivative) to the Grignard reagent at -20°C.

-

Workup and purification: Quenching with aqueous NHCl, extracting with ethyl acetate, and drying over NaSO.

This approach, optimized for the 2,4-difluoro analog, yields epoxide intermediates that can be further functionalized. For the 2,6 isomer, adjusting reaction temperatures and stoichiometry may be necessary to account for steric and electronic differences .

Alternative Routes

-

Heck Coupling: Palladium-catalyzed coupling of 2,6-difluoroiodobenzene with 2-methyl-1-buten-3-ene could provide a direct route, though this method’s efficiency for such substrates remains unreported.

-

Dehydrohalogenation: Treating 4-(2,6-difluorophenyl)-2-methyl-2-chlorobutane with a strong base (e.g., KOtBu) may eliminate HCl to form the desired alkene.

Physicochemical Properties

While experimental data for the 2,6-difluoro isomer is absent, properties can be extrapolated from structurally similar compounds:

The boiling point and density trends suggest minimal variation among positional isomers, as fluorine’s electronegativity dominates over substituent position effects in these bulk properties .

Chemical Reactivity and Applications

Electrophilic Aromatic Substitution

The 2,6-difluorophenyl group directs incoming electrophiles to the meta position (relative to the butene chain) due to the strong electron-withdrawing effect of fluorine. For example, nitration would preferentially occur at the 4-position of the ring, yielding 4-nitro-2,6-difluorophenyl derivatives.

Alkene Functionalization

The terminal double bond in 1-butene is susceptible to:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume